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Compound of Interest

Compound Name:
1-(4-Hydroxyphenyl)-2-

phenylbutan-1-one

Cat. No.: B129655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectral characterization of the organic compound

1-(4-Hydroxyphenyl)-2-phenylbutan-1-one. A comprehensive search of public spectral

databases and scientific literature did not yield experimentally-derived NMR, IR, or MS data for

this specific molecule. This guide, therefore, provides a detailed overview of the expected

spectral characteristics based on its chemical structure, alongside generalized experimental

protocols for obtaining such data. This information is intended to serve as a reference for

researchers synthesizing or working with this compound and similar molecular architectures.

Introduction
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one is a ketone derivative with a diarylbutan-1-one

scaffold. Such structures are of interest in medicinal chemistry and materials science.

Spectroscopic analysis is critical for the verification of the chemical structure and purity of

synthesized compounds. This document outlines the anticipated Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound and provides

standardized protocols for their acquisition.

Predicted Spectral Data
While experimental data is not available, the following tables summarize the expected spectral

features of 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one based on its structure and data from
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analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The expected proton NMR spectrum would be complex due to the

chirality at the second carbon, leading to diastereotopic protons in the ethyl group.

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity Integration

Phenolic -OH 4.5 - 6.0 Singlet (broad) 1H

Aromatic H (on

hydroxyphenyl ring,

ortho to C=O)

7.8 - 8.0 Doublet 2H

Aromatic H (on phenyl

ring)
7.2 - 7.4 Multiplet 5H

Aromatic H (on

hydroxyphenyl ring,

meta to C=O)

6.8 - 7.0 Doublet 2H

Methine H (-CH-) 4.0 - 4.5
Triplet or Doublet of

Doublets
1H

Methylene H (-CH₂-) 1.8 - 2.2 Multiplet 2H

Methyl H (-CH₃) 0.8 - 1.1 Triplet 3H

¹³C NMR (Carbon NMR): The carbon NMR would show distinct signals for each carbon atom in

the molecule.
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Carbon Assignment Expected Chemical Shift (δ, ppm)

Carbonyl C=O 195 - 205

Quaternary C (hydroxyphenyl, attached to -OH) 160 - 165

Quaternary C (phenyl, attached to butanone

chain)
140 - 145

Quaternary C (hydroxyphenyl, attached to C=O) 128 - 132

Aromatic CH (hydroxyphenyl, ortho to C=O) 130 - 135

Aromatic CH (phenyl) 125 - 130

Aromatic CH (hydroxyphenyl, meta to C=O) 115 - 120

Methine CH 50 - 60

Methylene CH₂ 25 - 35

Methyl CH₃ 10 - 15

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups

present in the molecule.

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

O-H stretch (phenolic) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=O stretch (ketone) 1670 - 1690 Strong

C=C stretch (aromatic) 1580 - 1620 and 1450 - 1500 Medium to Strong

C-O stretch (phenol) 1200 - 1260 Strong
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Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak and characteristic fragmentation

patterns.

Analysis Type Expected m/z Value Interpretation

Molecular Ion (M⁺) ~240.11 Molecular weight of C₁₆H₁₆O₂

Fragmentation ~121.05

Fragment corresponding to the

hydroxyphenyl carbonyl cation

[HOC₆H₄CO]⁺

Fragmentation ~119.09

Fragment corresponding to the

phenylpropyl cation

[C₆H₅CH(CH₂CH₃)]⁺

Fragmentation ~91.05
Tropylium ion [C₇H₇]⁺ from the

phenyl group

Experimental Protocols
The following are generalized protocols for obtaining spectral data for a solid organic

compound like 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm

NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the

instrument to the specific solvent.

¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a

relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR

spectrum and reference the chemical shifts to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure to ensure good contact between the

sample and the crystal.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the

sample spectrum. The instrument software will automatically ratio the sample spectrum to

the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing: Identify and label the major absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI)

or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule.

For direct analysis of the solid, Direct Analysis in Real Time (DART) could also be used.

Mass Analysis: Introduce the sample into the mass spectrometer. Acquire the mass

spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm

the structure. High-resolution mass spectrometry (HRMS) can be used to determine the

exact mass and elemental composition.
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Visualization of Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound.

Compound Preparation

Spectroscopic Analysis

Data Interpretation and Verification

Synthesis of
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Verification

Purity Assessment

Final Report / Publication

Click to download full resolution via product page

General workflow for the synthesis, purification, and spectral analysis of a chemical compound.
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To cite this document: BenchChem. [Spectral Analysis of 1-(4-Hydroxyphenyl)-2-
phenylbutan-1-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b129655#spectral-data-for-1-4-hydroxyphenyl-2-
phenylbutan-1-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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